molecular formula C10H10BrN3 B1445745 8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine CAS No. 1820608-58-9

8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine

Cat. No.: B1445745
CAS No.: 1820608-58-9
M. Wt: 252.11 g/mol
InChI Key: AZEJHTLAHADPKM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine typically involves the bromination of N,N-dimethyl-1,6-naphthyridin-5-amine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: The parent compound of 8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine, which lacks the bromine and dimethylamine groups.

    8-chloro-N,N-dimethyl-1,6-naphthyridin-5-amine: A similar compound with a chlorine atom instead of a bromine atom.

    N,N-dimethyl-1,6-naphthyridin-5-amine: The non-brominated version of the compound.

Uniqueness

This compound is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate for synthesizing more complex molecules. The dimethylamine group also enhances its solubility and reactivity compared to its non-methylated counterparts .

Properties

IUPAC Name

8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-14(2)10-7-4-3-5-12-9(7)8(11)6-13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEJHTLAHADPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C2=C1C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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